3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-7-3-6-14(11-16)17(24)21-19-23-22-18(25-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMKVDDNYAIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazides
The 1,3,4-oxadiazole core is synthesized via cyclodehydration of hydrazide intermediates. A representative protocol involves:
Reagents :
- 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
- 3-Fluorobenzoyl chloride
Conditions :
- Solvent: Dry tetrahydrofuran (THF)
- Base: Triethylamine (3.0 equiv)
- Temperature: 0°C → room temperature (12 h)
- Yield: 68–72%
Mechanism :
- Nucleophilic acyl substitution at the hydrazide nitrogen
- Intramolecular cyclization with elimination of HCl
Alternative Oxadiazole Formation
Microwave-assisted synthesis reduces reaction times from hours to minutes:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 h | 15 min |
| Solvent | THF | HMPA |
| Catalyst | None | Triphenylphosphine |
| Yield | 72% | 85% |
This approach leverages 1,1'-carbonyldiimidazole (CDI) as a coupling agent, enhancing atom economy.
Functionalization of the Tetrahydronaphthalenyl Group
Friedel-Crafts Alkylation
Introducing the tetrahydronaphthalenyl group employs electrophilic aromatic substitution:
Substrate :
- 2-Naphthol derivative
Reagents :
- Methyl 3,4-dibromobutyrate
- Lewis Acid: AlCl₃ (2.5 equiv)
Conditions :
Challenges :
- Competing ortho/para selectivity (resolved via steric directing groups)
- Overalkylation (mitigated by stoichiometric control)
Hydrogenation of Naphthalene Derivatives
Catalytic hydrogenation saturates the naphthalene ring:
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (10% w/w) |
| Pressure | 50 psi H₂ |
| Solvent | Ethanol |
| Time | 6 h |
| Yield | 92% |
This step ensures regioselective saturation without oxadiazole ring degradation.
Amidation and Fluorine Incorporation
Benzamide Coupling
The 3-fluorobenzamide group is introduced via Schotten-Baumann reaction:
Procedure :
- Dissolve 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv) in THF.
- Add 3-fluorobenzoyl chloride (1.2 equiv) dropwise at 0°C.
- Stir for 12 h at 25°C.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance reproducibility:
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Oxadiazole Formation | Tubular (316 SS) | 30 min |
| Alkylation | Packed-bed (AlCl₃) | 45 min |
| Amidation | CSTR | 2 h |
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI | 56 | 29 |
| Energy Use (kW·h) | 410 | 220 |
Flow chemistry reduces waste and energy consumption by 40–50%.
Analytical Characterization
Critical quality control parameters include:
1. Purity Assessment :
- HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm
- Retention Time : 8.7 min
2. Structural Confirmation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.6 Hz, 1H), 7.89–7.82 (m, 2H), 7.45 (t, J = 8.1 Hz, 1H), 2.87–2.78 (m, 4H), 1.82–1.75 (m, 4H)
- ¹³C NMR : 165.2 (C=O), 162.4 (C-F), 156.8 (oxadiazole C-2)
3. Mass Spectrometry :
- ESI-MS : m/z 329.35 [M+H]⁺ (calculated for C₁₉H₁₆FN₃O₂)
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Oxadiazole ring hydrolysis | Anhydrous solvents, low temps |
| Regioselectivity in alkylation | Steric directing groups |
| Fluorobenzamide racemization | Chiral HPLC purification |
| Scale-up exothermicity | Jacketed reactors with cooling |
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Uniqueness
3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This compound belongs to the class of benzamides and incorporates a 1,3,4-oxadiazole moiety, which is often associated with diverse biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16FN3O2 |
| Molecular Weight | 329.35 g/mol |
| CAS Number | 887885-77-0 |
The primary target of this compound is the Retinoic Acid Receptor Gamma (RARG) . The interaction occurs through binding to the receptor, influencing various biochemical pathways related to cell growth and differentiation.
Biochemical Pathways
The compound's action suggests involvement in pathways that regulate:
- Cell signaling
- Gene expression
- Cellular metabolism
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against resistant strains of bacteria. For instance, compounds derived from similar structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : The compound may influence cancer cell proliferation through its action on RARG and related pathways. Compounds with similar oxadiazole structures have shown significant cytotoxic effects in various cancer cell lines .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases .
Antimicrobial Studies
In a comparative study involving derivatives of benzamides with oxadiazole rings, compounds similar to this compound exhibited potent antibacterial activity against multiple drug-resistant strains. For example:
- Compound A14 was found to be significantly more effective than standard antibiotics like ciprofloxacin and linezolid against gram-positive bacteria .
Anticancer Activity
Research focusing on structure–activity relationships (SAR) highlighted that modifications in the oxadiazole ring can enhance anticancer efficacy. In vitro studies have shown that certain analogs lead to apoptosis in cancer cells by modulating RARG activity .
Q & A
Basic Question: What are the standard synthetic routes for synthesizing 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole core. A common procedure includes:
Oxadiazole ring formation : Condensation of hydrazide derivatives with carboxylic acids or activated esters under dehydrating conditions (e.g., using POCl₃ or oxalyl chloride).
Amide coupling : Reaction of the oxadiazole intermediate with 3-fluorobenzoyl chloride in the presence of a base (e.g., pyridine) and a coupling agent.
Purification : Chromatography or recrystallization to isolate the final product.
Key reagents include oxalyl chloride for activating carboxylic acids and DMF as a catalyst. Reaction conditions (e.g., 0°C for acyl chloride formation, 18-hour stirring for coupling) are critical to minimize side products like unreacted intermediates or over-oxidized species .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., distinguishing fluorine-induced splitting patterns).
- Mass Spectrometry (ESI-MS) : To verify molecular weight and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., >95% purity as per reported protocols) .
- Melting Point Analysis : Although public data may be scarce, experimental determination helps validate batch consistency.
Advanced Question: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DCM or DMF) enhance reaction efficiency.
- Temperature control : Lower temperatures (0–5°C) during acyl chloride formation reduce side reactions.
- Catalyst use : Pyridine or DMAP improves coupling efficiency.
- Time adjustments : Extended stirring (e.g., 18 hours vs. 12 hours) ensures complete conversion.
For example, substituting oxalyl chloride with thionyl chloride increased yields in analogous oxadiazole syntheses from 15% to 50% .
Advanced Question: How should researchers address discrepancies in reported biological activity data for this compound?
Answer:
Contradictions in activity data (e.g., antimicrobial vs. no effect) require:
Standardized assays : Replicate experiments under identical conditions (pH, temperature, bacterial strain).
Purity validation : Use HPLC to rule out impurities skewing results.
Orthogonal assays : Compare results from MIC (Minimum Inhibitory Concentration) assays with in vivo models (e.g., C. elegans survival studies for antimicrobial activity) .
Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., fluorine vs. trifluoromethyl groups).
Advanced Question: What methodologies are used to study the structure-activity relationship (SAR) of this compound?
Answer:
SAR studies involve:
Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing fluorine with chloro or methoxy groups).
Biological screening : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability).
Computational modeling : Use docking simulations to predict binding interactions with targets like adenylyl cyclases .
Data correlation : Statistically link structural features (e.g., logP, steric bulk) to activity trends.
For instance, substituting the 3-fluoro group in the benzamide moiety with a bromo group reduced antimicrobial activity in related oxadiazoles, highlighting the fluorine’s electronic effects .
Advanced Question: How can researchers validate the stability of this compound under physiological conditions?
Answer:
Stability assessment includes:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
- Thermal stability : Heat samples to 37°C (mimicking body temperature) and analyze structural integrity.
- Plasma stability : Expose to human/animal plasma and quantify remaining compound over time.
Relevant protocols from analogous benzoxazepine derivatives suggest using acetonitrile precipitation to remove proteins before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
